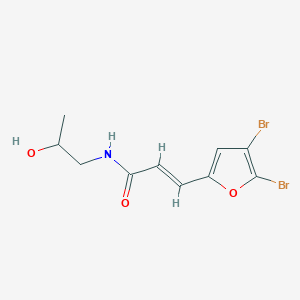

5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar complex esters and polyesters often involves multistep reactions, utilizing diols and diacid ethyl esters as starting materials. For instance, Jiang et al. (2014) demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, producing novel biobased furan polyesters (Jiang et al., 2014). Although not directly related to the target compound, this method highlights the potential for synthesizing complex esters using enzymatic approaches, which could be adapted for synthesizing "5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester".

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been analyzed through various techniques, including X-ray diffraction and NMR spectroscopy. For example, the structure of trans-1,5-bis(trimethylsilyl)-2,6-diethyl-4,8-dimethyl-s-indacene was elucidated through X-ray diffraction, showcasing the utility of these methods in understanding the geometry and electronic structure of complex organic molecules (Dahrouch et al., 2001).

Chemical Reactions and Properties

The reactivity and chemical behavior of complex esters can be explored through their synthesis and subsequent reactions. Pimenova et al. (2003) described the synthesis and reactions of a complex ester, leading to various derivatives through reactions with aniline, o-phenylenediamine, and o-aminophenol (Pimenova et al., 2003). These studies provide insight into the chemical properties and potential reactivity pathways of "5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester".

Physical Properties Analysis

The physical properties of complex esters, such as solubility, melting point, and glass transition temperature, are crucial for their application in various fields. Research on related compounds, such as the synthesis and characterization of renewable bis(cyanate) esters, highlights the importance of understanding these physical properties for material science applications (Meylemans et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are essential for the practical use of complex esters. Studies like those conducted by Detsi et al. (1996), which explored the reactions of N-hydroxysuccinimide esters with active methylene compounds, shed light on the versatile chemistry of esters and their potential for synthesizing a wide range of derivatives (Detsi et al., 1996).

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester

Polymer Synthesis and Properties

- The synthesis of water-soluble hyperbranched polyamides via condensation polymerization involving similar compounds has been investigated, demonstrating the role of such chemical structures in polymer science. For example, the polymerization of 5-aminoisophthalic acid methyl ester with a N-tri(ethylene glycol) methyl ester chain has been conducted, leading to the creation of hyperbranched polyamides with unique properties like solubility in water and lower critical solution temperature (LCST) behaviors (Ohta, Kamijyo, Yokoyama, & Yokozawa, 2012).

Calcium Indicators and Buffers

- The development of high-affinity buffers and optical indicators for Ca2+ has been a significant area of research. Compounds like 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) and its derivatives, which share structural similarities with 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester, have been synthesized. These compounds are known for their high selectivity for Ca2+ over Mg2+, and their fluorescence changes significantly upon binding Ca2+ (Tsien, 1980).

Biobased Polymer Development

- Research in enzymatic polymerization has utilized similar compounds for creating novel biobased polyesters. For instance, 2,5-bis(hydroxymethyl)furan has been enzymatically polymerized with various diacid ethyl esters, leading to biobased furan polyesters, indicating the potential of such structures in developing environmentally friendly materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Development of Reactive Polymers

- Synthesis of new reactive polymers with pendant halomethyl groups by polyaddition reactions has been explored using compounds structurally related to 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester. These studies contribute to the understanding of how such structures can be used in creating polymers with specific reactive groups (Nishikubo, Kameyama, & Ogawa, 1997).

NMR Studies in Calcium Measurements

- The use of symmetrically substituted difluoro derivatives of similar compounds in 19F NMR chemical shifts for measuring divalent cations like Ca2+ has been an important application. This method allows for precise measurement of free Ca2+ concentration and is unaffected by other divalent ions, demonstrating the utility of such compounds in bioanalytical chemistry (Smith, Hesketh, Metcalfe, Feeney, & Morris, 1983).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O10/c1-19-10-11-21(29(17-26(32)36-4)18-27(33)37-5)23(14-19)39-13-12-38-22-9-7-6-8-20(22)28(15-24(30)34-2)16-25(31)35-3/h6-11,14H,12-13,15-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGVQVGXYFWIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546713 | |

| Record name | Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester | |

CAS RN |

96315-10-5 | |

| Record name | Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

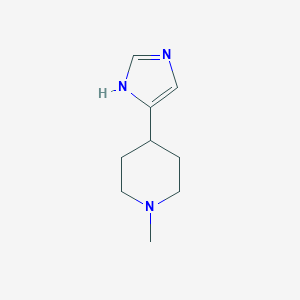

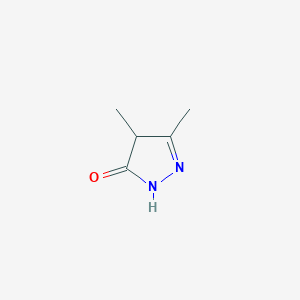

![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)

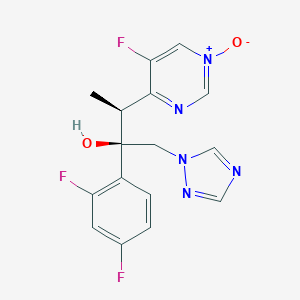

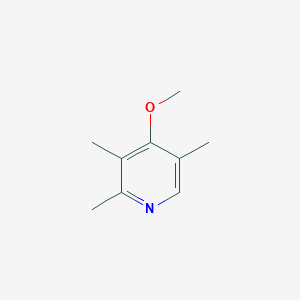

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)

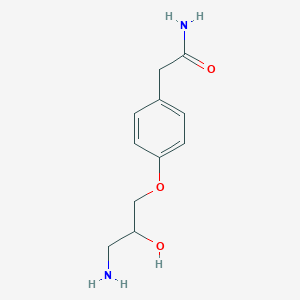

![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)